molecular formula C9H7N3O3 B2606691 2-cyano-N-(2-nitrophenyl)acetamide CAS No. 65372-22-7

2-cyano-N-(2-nitrophenyl)acetamide

Cat. No.: B2606691
CAS No.: 65372-22-7
M. Wt: 205.173
InChI Key: KOSHCVNYQCNGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves reacting cyanoacetic acid derivatives with 2-nitroaniline under ethanol and piperidine catalysis at 0–5°C for 2 hours, as part of a broader series of analogs (e.g., compounds 3a–3l in Scheme 3) . Key characterization data include:

  • Molecular formula: C₉H₇N₃O₃ (derived from MS m/z 206.17 [M+1], corresponding to a molecular weight of 205.17 g/mol).
  • 1H NMR (DMSO-d₆): δ 3.31 (2H, s, –CH₂–CN), 7.28–7.9 (Ar–H), 10.0 (1H, s, –NH) .
    This compound’s structure features a nitro group at the 2-position of the phenyl ring, contributing to its electron-withdrawing properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name

2-cyano-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSHCVNYQCNGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.

    Cyclization: Reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating.

Major Products Formed

Scientific Research Applications

2-cyano-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The cyano and nitro groups can participate in various interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-cyano-N-(2-nitrophenyl)acetamide with similar cyanoacetamide derivatives, focusing on substituents, spectral data, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) 1H NMR Key Signals (DMSO-d₆) MS (m/z [M+1]) Applications/Source
This compound (3g) 2-Nitrophenyl C₉H₇N₃O₃ 205.17 δ 3.31 (–CH₂CN), 7.28–7.9 (Ar–H), 10.0 (–NH) 206.17 Synthetic intermediate
2-Cyano-N-(1-phenylethyl)acetamide (3e) 1-Phenylethyl C₁₁H₁₂N₂O 188.22 δ 1.45 (–CH₃), 3.30 (–CH₂CN), 5.10 (q), 8.34 (–NH) 219.25 Not specified
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) 3,5-Dimethoxybenzyl C₁₂H₁₄N₂O₃ 234.25 δ 3.83 (–OCH₃), 4.20 (–CH₂Ar), 6.18–6.6 (ArH) 235.25 Pharmaceutical intermediate
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide 2,4-Dichloro-5-methoxyphenyl C₁₀H₈Cl₂N₂O₂ 259.09 Not reported Pesticide intermediate
2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide 2-Methyl-5-nitrophenyl C₁₀H₉N₃O₃ 219.20 Not reported Pharmaceutical intermediate
2-Cyano-N-(thiazol-2-yl)acetamide (2a) Thiazol-2-yl C₆H₅N₃OS 167.18 Not reported Antitumor agent precursor

Structural and Functional Insights

  • Heterocyclic Moieties: Thiazole (2a) or oxazole (2b) substituents introduce heteroatoms, which can improve binding to biological targets (e.g., enzymes or receptors) . Halogenated Derivatives: Chlorine atoms in 2,4-dichloro-5-methoxyphenyl analogs () improve lipophilicity, enhancing pesticide activity.

Physicochemical and Spectral Trends

  • Molecular Weight : Ranges from 167.18 (thiazol-2-yl derivative) to 259.09 (dichloro-methoxy analog), with higher weights correlating to halogen or methoxy substituents.
  • 1H NMR: The –CH₂CN proton signal (δ ~3.30–3.31) is consistent across cyanoacetamides, while aromatic proton shifts vary with substituent electronic effects (e.g., nitro groups deshield adjacent protons ).

Biological Activity

2-Cyano-N-(2-nitrophenyl)acetamide is a member of the cyanoacetamide class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a cyano group, an acetamide moiety, and a nitrophenyl group, which contribute to its unique chemical properties. Research into its biological activity focuses on its role as a precursor for synthesizing various heterocyclic compounds known for their medicinal properties.

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O3_{3}
  • Molecular Weight : Approximately 210.1867 g/mol
  • Structure : The compound includes a cyano group (C≡N), an acetamide group (–C(=O)NH2_2), and a nitrophenyl substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, leading to the formation of various biologically active heterocycles. These derivatives have been shown to interact with multiple biological targets, potentially modulating key biochemical pathways involved in cell signaling and metabolism.

Biological Activities

Research indicates that compounds derived from cyanoacetamides exhibit a range of biological effects, including:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.
  • Antitumor Properties : Certain heterocyclic compounds synthesized from this compound have shown promise in inhibiting tumor growth in preclinical studies.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies

  • Synthesis and Antimicrobial Activity :
    • A study synthesized derivatives of this compound and evaluated their antimicrobial properties against common pathogens. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents .
  • Antitumor Activity Assessment :
    • In a preclinical study, several synthesized derivatives were tested for their cytotoxic effects on cancer cell lines. Results showed promising antitumor activity, with certain compounds inducing apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAntimicrobialE. coli25
2-Cyano-N-(4-chlorophenyl)acetamideAntitumorHeLa (cervical cancer)15
2-Cyano-N-(phenyl)acetamideEnzyme InhibitionHuman liver microsomes20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.